molecular formula C23H23ClN2O6S B3674184 N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3674184
M. Wt: 491.0 g/mol
InChI Key: OCDNSWHKDHFMQA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a glycinamide backbone substituted with diverse functional groups, including chloro, methoxy, and phenylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents, such as:

  • N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O6S/c1-30-17-10-12-22(32-3)20(14-17)26(33(28,29)18-7-5-4-6-8-18)15-23(27)25-16-9-11-21(31-2)19(24)13-16/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDNSWHKDHFMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

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